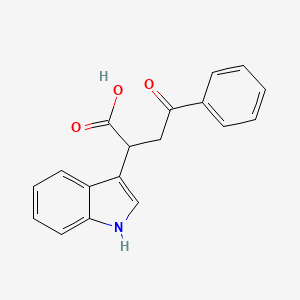

2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid

Descripción general

Descripción

Métodos De Preparación

La síntesis del ácido 2-(1H-indol-3-il)-4-oxo-4-fenilbutanoico implica varios pasos. Un método común incluye la reacción del ácido 4-(4-bromofenil)-2-(1H-indol-3-il)-4-oxobutanoico con ácido fenilborónico en presencia de carbonato de cesio y acetato de paladio (II) bajo atmósfera de argón . La reacción se lleva a cabo típicamente en una mezcla de etanol y agua. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El ácido 2-(1H-indol-3-il)-4-oxo-4-fenilbutanoico se somete a varias reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Puede reducirse para formar alcoholes correspondientes u otras formas reducidas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios agentes halogenantes. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El ácido 2-(1H-indol-3-il)-4-oxo-4-fenilbutanoico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar las vías de señalización de auxinas y para desarrollar nuevos análogos sintéticos de auxinas.

Biología: El compuesto se emplea en la investigación de biología vegetal para investigar el papel de las auxinas en el desarrollo y crecimiento de las plantas.

Medicina: Se está investigando su posible aplicación terapéutica, particularmente en la modulación de las vías hormonales vegetales para obtener beneficios agrícolas.

Mecanismo De Acción

El mecanismo de acción del ácido 2-(1H-indol-3-il)-4-oxo-4-fenilbutanoico implica su unión al receptor TIR1, un componente clave de la vía de señalización de auxinas. Al unirse a este receptor, el compuesto inhibe la interacción entre el receptor y la auxina, bloqueando así la expresión de genes sensibles a la auxina. Esta inhibición conduce a un crecimiento y desarrollo alterados de las plantas, lo que lo convierte en una herramienta valiosa para el estudio de la señalización de auxinas .

Comparación Con Compuestos Similares

El ácido 2-(1H-indol-3-il)-4-oxo-4-fenilbutanoico es único en su capacidad de inhibir específicamente la señalización de auxinas al dirigirse al receptor TIR1. Los compuestos similares incluyen:

Auxinole: Otro antagonista de la auxina que inhibe la señalización de la auxina pero con diferentes propiedades de unión.

BP-IAA: Un compuesto con efectos inhibitorios similares sobre la señalización de auxinas pero con variaciones en su estructura química.

2MBP-IAA, 3MBP-IAA, 4MBP-IAA: Estos compuestos están relacionados estructuralmente con el ácido 2-(1H-indol-3-il)-4-oxo-4-fenilbutanoico y exhiben actividades antiauxinas similares.

Cada uno de estos compuestos tiene propiedades y afinidades de unión únicas, lo que los hace útiles para diferentes aplicaciones de investigación.

Actividad Biológica

2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid, commonly referred to as PEO-IAA, is a compound of significant interest due to its biological activity, particularly as an auxin antagonist. This article delves into the detailed biological properties, mechanisms of action, and potential applications of this compound, supported by research findings and data tables.

- Molecular Formula : C₁₈H₁₅NO₃

- Molecular Weight : 293.32 g/mol

- CAS Number : 6266-66-6

- Density : 1.318 g/cm³

- Boiling Point : 569°C at 760 mmHg

- pKa : 4.72 (predicted) .

PEO-IAA functions primarily as an auxin antagonist , which means it inhibits the action of auxins—plant hormones that regulate various growth processes. It binds to transport inhibitor response 1 (TIR1) and auxin signaling F-box proteins (AFBs), disrupting the auxin signaling pathway. This action leads to several physiological effects, including:

- Inhibition of auxin-responsive gene expression (e.g., ZmSAUR2).

- Alteration of plant growth responses, such as gravitropism .

Inhibition of Auxin Response

Research indicates that PEO-IAA effectively inhibits the expression of genes associated with auxin responses. For instance, it has been shown to suppress the expression of the ZmSAUR2 gene in maize, which is crucial for normal growth and development .

Effects on Plant Growth

In experimental setups, PEO-IAA has demonstrated the ability to inhibit root elongation and other growth responses typically mediated by auxins. This antagonistic effect can be beneficial for controlling plant growth in agricultural settings .

Data Table: Biological Activity Summary

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Gene Expression | Inhibition of ZmSAUR2 | |

| Root Elongation | Decreased root growth | |

| Gravitropic Response | Inhibition of bending towards gravity |

Case Study 1: Auxin Antagonism in Maize

In a study focusing on maize seedlings, treatment with PEO-IAA resulted in a marked reduction in root length compared to control groups treated with auxins. The results suggest that PEO-IAA's role as an antagonist could be utilized for regulating unwanted plant growth in agricultural practices.

Case Study 2: Impact on Other Plant Species

Similar experiments conducted on other plant species have shown that PEO-IAA consistently inhibits auxin-mediated processes. This reinforces its potential utility in crop management and agricultural biotechnology.

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVMWLJNHPHNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284342 | |

| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-66-6 | |

| Record name | 6266-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.